Ethyl-2-(3-Fluorphenoxy)acetat

Übersicht

Beschreibung

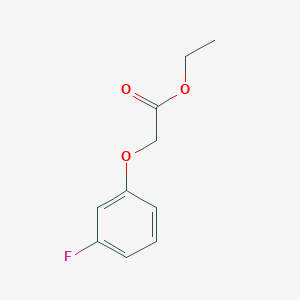

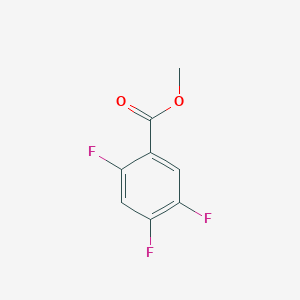

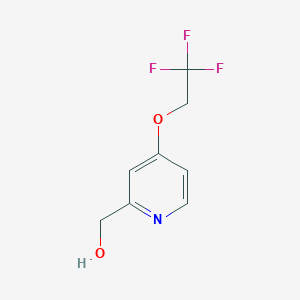

Ethyl 2-(3-fluorophenoxy)acetate is an organic compound belonging to the class of phenol ethers. It has garnered significant attention in recent years due to its diverse applications in various fields such as medical research, environmental research, and industrial research. The molecular formula of Ethyl 2-(3-fluorophenoxy)acetate is C10H11FO3, and it has a molecular weight of 198.19 g/mol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-fluorophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 2-(3-fluorophenoxy)acetate is a synthetic compound that primarily targets the enzyme protoporphyrinogen oxidase (PPO) . PPO is a key enzyme involved in the biosynthesis of heme and chlorophyll, which are essential for cellular functions in both plants and animals .

Mode of Action

The compound acts as a PPO inhibitor . By inhibiting the activity of PPO, it disrupts the heme and chlorophyll biosynthesis pathways, leading to the accumulation of protoporphyrin IX, a highly photodynamic compound. This accumulation causes lipid peroxidation and membrane disruption, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 2-(3-fluorophenoxy)acetate is the heme and chlorophyll biosynthesis pathway . The inhibition of PPO disrupts these pathways, leading to the accumulation of protoporphyrin IX. This compound, when exposed to light, produces reactive oxygen species that cause oxidative damage to cellular components, leading to cell death .

Pharmacokinetics

The metabolism and excretion of this compound would largely depend on the specific organism and environmental conditions .

Result of Action

The inhibition of PPO by Ethyl 2-(3-fluorophenoxy)acetate leads to the accumulation of protoporphyrin IX, causing cellular oxidative damage and ultimately cell death . This makes the compound effective as a herbicide, controlling the growth of unwanted plants .

Action Environment

The efficacy and stability of Ethyl 2-(3-fluorophenoxy)acetate can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide can be affected by factors such as soil type, temperature, and rainfall . Furthermore, the compound’s stability could be influenced by factors such as pH and exposure to light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-fluorophenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of Ethyl 2-(3-fluorophenoxy)acetate.

Industrial Production Methods

Industrial production of Ethyl 2-(3-fluorophenoxy)acetate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and it may involve additional purification steps such as recrystallization or distillation to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-fluorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3-fluorophenoxy)acetate can be compared with other similar compounds such as:

Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate: This compound has a similar structure but contains additional fluorine atoms, which may alter its reactivity and applications.

Ethyl 2-(4-fluorophenoxy)acetate: This compound differs in the position of the fluorine atom on the phenoxy ring, which can influence its chemical properties and biological activity.

The uniqueness of Ethyl 2-(3-fluorophenoxy)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

IUPAC Name |

ethyl 2-(3-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUDEEISQIAYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567904 | |

| Record name | Ethyl (3-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-70-8 | |

| Record name | Ethyl 2-(3-fluorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)